4-methyl-2-(1-piperazinyl)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(1-piperazinyl)Benzonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1-piperazinyl)Benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzonitrile and piperazine.
Reaction: The piperazine is reacted with 4-methylbenzonitrile under basic conditions. A common base used is potassium carbonate.
Solvent: The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Temperature: The reaction mixture is heated to around 120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or ruthenium complexes can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1-piperazinyl)Benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the electrophile used but generally include substituted piperazine derivatives.
Scientific Research Applications
4-methyl-2-(1-piperazinyl)Benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1-piperazinyl)Benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)methyl benzonitrile
- 2-(4-Methylpiperazin-1-yl)benzonitrile
- 4-(4-Methylpiperazin-1-yl)benzonitrile
Uniqueness
4-methyl-2-(1-piperazinyl)Benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacokinetic profiles, making it valuable for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-methyl-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-2-3-11(9-13)12(8-10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
MRHMHYUGSKNAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.